ent-Ramipril

Description

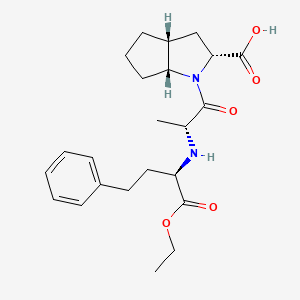

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3aR,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-YHUYVZNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246253-05-3 | |

| Record name | Ramipril, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246253053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COV0OAU1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Chemical Derivatization of Ent Ramipril

Retrosynthetic Analysis of the ent-Ramipril Core Structure

Retrosynthetic analysis of this compound reveals two primary building blocks: a chiral amino acid moiety, specifically a derivative of L-alanine, and a bicyclic amino acid, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The synthesis of ramipril (B1678797) itself involves the coupling of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine with the (2S,3aS,6aS)-cyclopenta[b]pyrrole-2-carboxylic acid intermediate. google.com To obtain this compound, a stereoisomer with the opposite configuration at all five chiral centers, the synthesis must employ the corresponding enantiomeric starting materials or achieve stereochemical inversion at each chiral center during the synthetic sequence.

The core azabicyclic structure, (2S,3aS,6aS)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, is a key intermediate. researchgate.net The synthesis of its enantiomer is a critical step in the total synthesis of this compound. The retrosynthetic disconnection of this bicyclic system often leads to simpler, more readily available chiral precursors, such as derivatives of serine or cyclopentanone (B42830). google.comgoogle.com

Enantioselective Synthetic Methodologies for Azabicyclic Systems and Chiral Amino Acid Moieties

The construction of the complex three-dimensional architecture of this compound necessitates sophisticated enantioselective synthetic methods to control the stereochemistry of its multiple chiral centers.

Serine-Derived Approaches to Key Intermediates

L-serine and its derivatives serve as versatile chiral building blocks in the synthesis of ramipril intermediates. google.com A common strategy involves the esterification of serine, followed by a series of reactions including acylation, deacidification, Michael addition, hydrolysis, and hydrogenation to form the key 2-azabicyclo[3.3.0]octane-3-carboxylic acid intermediate. google.com For the synthesis of the corresponding this compound intermediate, D-serine would be the logical starting material. The use of serine derivatives like methyl-DL-serine hydrochloride highlights the importance of this amino acid in constructing the core structure of ramipril. guidechem.com

Cyclopentanone-Based Strategies for Stereocenter Construction

Cyclopentanone is another crucial starting material for the asymmetric synthesis of the bicyclic core of ramipril. google.comscirp.org One approach involves the use of a SAMP-hydrazone derived from cyclopentanone, although this method can be challenging for large-scale industrial production due to the high cost of the chiral auxiliary. google.comgoogle.com Alternative methods focus on establishing the desired stereochemistry early in the synthesis and preserving it throughout the reaction sequence. google.com The reaction of cyclopentanone with morpholine (B109124) can generate an enamine, which is a key intermediate for further transformations. google.com The development of catalytic asymmetric methods, such as those employing chiral Brønsted acids and transition metals, has enabled the efficient construction of functionalized cyclopentanone-based polycyclic compounds. acs.org

Stereochemical Control in Multi-Chiral Center Synthesis

The synthesis of a molecule with five stereocenters, such as this compound, demands precise control over each stereochemical outcome. The correct stereochemistry is essential for pharmacological activity. tandfonline.com The synthesis of ramipril typically involves the condensation of two chiral precursors, ensuring the desired all-S configuration. tandfonline.com To synthesize this compound, the all-R enantiomers of these precursors would be required. The use of chiral auxiliaries, such as (S)-(-)-1-phenylethylamine, and diastereoselective reactions are common strategies to achieve high stereochemical purity.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

Optimizing reaction conditions is critical to maximize both the yield and the stereochemical purity of this compound and its intermediates. For instance, in the synthesis of a key ramipril intermediate from serine, the molar ratios of reactants and the choice of solvent and base are carefully controlled. google.com In hydrogenation steps, parameters such as temperature, pressure, and catalyst loading are optimized to ensure efficient and selective conversion. google.com The pH of the reaction medium can also significantly impact the yield of the final product, as seen in the precipitation of ramipril impurity A. medpharmres.com

The table below illustrates the optimization of various reaction parameters in the synthesis of ramipril intermediates.

| Parameter | Condition 1 | Condition 2 | Optimal Condition | Reference |

| Serine Acylation | Molar ratio (III):acyl chloride = 1:2 | Molar ratio (III):acyl chloride = 1:4 | 1:2.5–3 | google.com |

| Serine Acylation | Base: Triethylamine | Base: Pyridine | Diisopropylethylamine | google.com |

| Hydrogenation | Pressure: 5 bar | Pressure: 10 bar | 5-25 bar | google.com |

| Hydrogenation | Temperature: 40°C | Temperature: 80°C | 40-80°C | google.com |

| Impurity A Synthesis | pH for precipitation: 3 | pH for precipitation: 5 | 4 | medpharmres.com |

Chemical Modification and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound and its analogues is crucial for conducting structure-activity relationship (SAR) studies. oncodesign-services.com These studies help to elucidate the structural features necessary for ACE inhibition. nih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the interactions with the ACE active site. For example, modifications to the N-ring, the zinc-binding group, and the substituents on the amino acid side chain can significantly impact potency and pharmacokinetic properties. scholarsresearchlibrary.com

The synthesis of analogues often involves coupling the core bicyclic structure with various modified amino acid derivatives. The development of efficient synthetic routes allows for the generation of a library of compounds for biological evaluation. nih.gov This systematic approach of designing and synthesizing analogues is fundamental to drug discovery and optimization. oncodesign-services.com

Design and Synthesis of Ester Prodrug Variants and Active Metabolite Derivatives

Ramipril itself is an ethyl ester prodrug, designed to increase bioavailability following oral administration. hres.ca In the body, primarily in the liver, it is hydrolyzed by esterases into its active diacid metabolite, ramiprilat (B1678798), which is a potent inhibitor of angiotensin-converting enzyme (ACE). drugbank.comebmconsult.com Research in this area involves synthesizing different ester forms to modulate pharmacokinetics and preparing derivatives of the active metabolite.

The synthesis of ramipril often involves the use of different ester protecting groups. For instance, the key bicyclic intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, is commonly protected as a benzyl (B1604629) ester during the coupling step with the N-substituted L-alanine derivative. wikipedia.orgrsc.org This benzyl ester is subsequently removed via hydrogenation to yield the final product. rsc.org While the ethyl ester is the marketed prodrug form, other esters like the methyl ester have also been synthesized, primarily for use as analytical standards for impurity profiling. researchgate.net

Beyond the intended activation to ramiprilat, ramipril can also be metabolized into inactive cyclic compounds, namely the diketopiperazine ester and the diketopiperazine acid. pharmacompass.com These compounds form as a result of intramolecular cyclization and are considered degradation products. chromatographyonline.com

| Compound/Derivative | Chemical Name | Role/Type | Key Finding |

| Ramipril | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester google.com | Ethyl Ester Prodrug | The ethyl ester form enhances absorption; it is hydrolyzed in vivo to the active form, ramiprilat. mims.com.auhres.ca |

| Ramiprilat | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | Active Metabolite | The diacid form is a potent, direct inhibitor of the ACE enzyme. drugbank.com |

| Ramipril Benzyl Ester | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-benzyl ester | Synthetic Intermediate | Used as a protected intermediate during synthesis; the benzyl group is removed in a final deprotection step. rsc.org |

| Ramipril Methyl Ester | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-methyl ester | Impurity Standard | Synthesized via transesterification for use as a reference standard in quality control. researchgate.net |

| Ramipril Diketopiperazine | - | Inactive Metabolite | An inactive degradation product formed through intramolecular cyclization of ramipril. ebmconsult.compharmacompass.com |

Exploration of Alternative Zinc-Binding Groups and Cyclic Moieties

The inhibitory activity of ramiprilat stems from the ability of its terminal carboxylate group to chelate the zinc ion within the active site of the ACE enzyme. wikipedia.orgnih.gov Medicinal chemistry efforts have explored replacing this carboxylate with other functional groups that can also act as effective zinc-binding groups (ZBGs). The primary alternatives investigated in the broader class of ACE inhibitors include sulfhydryl, phosphinate, and phosphonic acid moieties. scholarsresearchlibrary.comwikipedia.org

Specifically for the ramipril scaffold, research has led to the synthesis of phosphonate (B1237965) analogues. nih.gov These compounds replace the terminal carboxylic acid with a phosphonic acid group, which can also interact with the zinc cofactor. researchgate.net Detailed stereoselective synthetic routes have been developed for phosphonic and phosphinic acid analogues of the core octahydrocyclopenta[b]pyrrole-2-carboxylic acid intermediate, providing building blocks for novel inhibitors. researchgate.net The carbon-phosphorus bond in these analogues offers greater hydrolytic stability compared to phosphate (B84403) esters. nih.gov

The bicyclic octahydrocyclopenta[b]pyrrole (B2973046) moiety of ramipril is a defining structural feature that provides a rigid conformation, contributing to its high affinity for ACE. nih.gov This fused ring system differentiates ramipril from other inhibitors like enalapril (B1671234), which contains a single proline ring. researchgate.net The exploration of alternative cyclic structures has been a key strategy in developing new ACE inhibitors. For example, replacing the fused cyclopentane (B165970) ring of ramipril with a cyclohexane (B81311) ring leads to the structure of fosinopril (B1673572), another potent ACE inhibitor. nih.gov Other variations include the larger ring systems found in perindopril (B612348) and trandolapril, demonstrating that the enzyme can accommodate a variety of hydrophobic heterocyclic structures at this position. nih.govscholarsresearchlibrary.com

| Modification Type | Original Group (Ramipril) | Alternative Group | Example Compound/Class | Rationale/Finding |

| Zinc-Binding Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) | Ramipril Phosphonate Analogues | The phosphonate group is a bioisostere of carboxylate, capable of binding the Zn²⁺ ion in the ACE active site. nih.govresearchgate.net |

| Zinc-Binding Group | Carboxylic Acid (-COOH) | Phosphinic Acid (-PO(OH)R) | Fosinopril | Fosinopril contains a phosphinate group as its zinc-binding moiety. nih.govscholarsresearchlibrary.com |

| Cyclic Moiety | Octahydrocyclopenta[b]pyrrole | Octahydro-1H-indole-2-carboxylic acid | Trandolapril | Demonstrates that a fused six-membered ring is also well-tolerated, leading to potent inhibitors. nih.gov |

| Cyclic Moiety | Octahydrocyclopenta[b]pyrrole | Perhydroindole | Perindopril | Another example of altering the bicyclic ring system to generate a distinct ACE inhibitor. nih.gov |

Molecular Mechanisms of Ace Interaction and Inhibition by Ent Ramiprilat Active Metabolite

Prodrug Activation: Enzymatic Hydrolysis of ent-Ramipril in In Vitro Systems

This compound is an inactive prodrug that requires in vivo biotransformation to its active diacid metabolite, ent-Ramiprilat, to exert its therapeutic effect. smpdb.caresearchgate.net This activation occurs through the enzymatic hydrolysis of the ester group, a process primarily mediated by esterases. researchgate.netsrce.hr In vitro studies are crucial for characterizing the specific enzymes involved and their kinetic properties.

Research has identified human carboxylesterase 1 (CES1) as the primary enzyme responsible for the hydrolytic activation of this compound. nih.gov CES1, a major hydrolase found in the human liver, is involved in the metabolism of numerous therapeutic agents. nih.govresearchgate.net

Studies using recombinant human CES1 have demonstrated that this compound is readily hydrolyzed by this enzyme, while it is not a substrate for carboxylesterase 2 (CES2). nih.gov This highlights the substrate specificity of CES1 for this compound. The catalytic activity of CES1 in this conversion is significant, with this compound exhibiting Michaelis-Menten kinetics. nih.gov The intrinsic clearance for the hydrolysis of this compound by CES1 has been determined to be 1.061 ml/min/mg protein, indicating efficient conversion to the active metabolite, ent-Ramiprilat. nih.gov

CES1 is known to preferentially metabolize ester substrates that have a small alcohol group and a larger acyl group, a structural characteristic consistent with this compound. nih.gov The high expression of CES1 in the liver underscores its critical role in the first-pass metabolism and activation of this prodrug. researchgate.netresearchgate.net

Table 1: In Vitro Hydrolysis of ACE Inhibitor Prodrugs by Recombinant Human CES1

| Prodrug | Kinetic Model | Intrinsic Clearance (ml/min/mg protein) |

|---|---|---|

| This compound | Michaelis-Menten | 1.061 |

| Trandolapril | Michaelis-Menten | 0.360 |

| Enalapril (B1671234) | Substrate Inhibition | 0.020 |

Data sourced from a study on the hydrolytic activation of prodrug esters by recombinant human CES1 and CES2. nih.gov

While CES1 is the principal enzyme for this compound activation in the liver, esterases in other tissues, such as the kidneys, also contribute to its biotransformation. srce.hrnih.gov In vitro studies on rat tissues have shown that the potency of this compound is significantly higher in the kidney compared to the lung or plasma. nih.gov This increased activity in the kidney was attributed to the de-esterification of the prodrug by local kidney esterases. nih.gov The addition of an esterase inhibitor negated this enhanced potency in the kidney, confirming the role of these enzymes in the local activation of this compound. nih.gov

Besides carboxylesterases, other hydrolytic enzymes are present in the body, but their specific contribution to this compound activation is less defined. researchgate.netmedwinpublishers.com The primary focus of in vitro biotransformation studies for this compound remains on the well-established role of CES1.

Characterization of Esterase (e.g., Carboxylesterase 1) Substrate Specificity and Catalytic Activity

Molecular Recognition and Binding Site Interactions with Angiotensin-Converting Enzyme

The interaction between ent-Ramiprilat and ACE is a complex process characterized by specific molecular recognition and binding within the enzyme's active site. This process is a two-step mechanism where the inhibitor first rapidly binds to form an initial complex, which then undergoes a slow isomerization to a more stable configuration. nih.gov The binding is highly specific, as demonstrated by the ability of other ACE inhibitors like enalaprilat (B1671235) to inhibit the binding of radiolabeled ramiprilat (B1678798). nih.gov

Characterization of Zinc Ion Coordination and Ligand Geometry

A crucial aspect of the interaction between ent-Ramiprilat and ACE is the coordination with the zinc ion (Zn²⁺) located at the enzyme's active site. nih.govnih.gov ACE is a zinc-dependent metalloproteinase, and this zinc ion is essential for its catalytic activity. nih.govthoracickey.com

Ent-Ramiprilat, like other dicarboxylate-containing ACE inhibitors, utilizes a carboxyl group to bind directly to the active site zinc ion. researchgate.net This coordination is a primary anchoring point for the inhibitor within the active site. The geometry of the ligand and its functional groups are precisely oriented to facilitate this interaction. The chelation of the zinc ion by agents like EGTA completely prevents the binding of ramiprilat, highlighting the indispensable role of this metal ion in the inhibitor-enzyme complex formation. nih.gov The reversal of this inhibition by the addition of Zn²⁺ further confirms the direct coordination. nih.gov

The geometry of the active site is defined by the spatial arrangement of key binding groups, including the terminal carboxyl group and an amido carbonyl group of the inhibitor, in relation to the zinc ion. nih.gov The specific stereochemistry of ent-Ramiprilat ensures an optimal fit and interaction with these components of the ACE active site.

Elucidation of Key Amino Acid Residues Involved in Hydrogen Bonding and Hydrophobic Interactions

Beyond the critical zinc coordination, the stability of the ACE-ent-Ramiprilat complex is significantly enhanced by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues lining the active site. nih.govresearchgate.net These interactions contribute to the high affinity and specificity of the inhibitor.

While the precise residues interacting with ent-Ramiprilat are not fully detailed in the provided search results, general principles of ACE inhibitor binding provide a framework. For instance, in related ACE-inhibitor complexes, hydrogen bonds are formed with residues such as glutamic acid. nih.gov Hydrophobic interactions are also crucial, with the inhibitor's hydrophobic moieties fitting into corresponding hydrophobic pockets within the enzyme's active site. nih.govnih.gov These pockets are formed by amino acid residues with nonpolar side chains. oup.com The presence of aromatic or branched-chain amino acid residues at the C-terminus of peptide-based inhibitors is known to enhance binding, suggesting that the corresponding regions of the inhibitor, like the phenyl group in ent-Ramiprilat, engage in favorable hydrophobic interactions. nih.govoup.com

Table 1: Key Interactions in the ACE-Inhibitor Complex

| Interaction Type | Inhibitor Group | ACE Active Site Component | Significance |

|---|---|---|---|

| Coordination Bond | Carboxyl Group | Zinc Ion (Zn²⁺) | Primary anchor for the inhibitor. Essential for binding. nih.govnih.gov |

| Hydrogen Bonding | Various polar groups | Amino acid residues (e.g., Glutamic acid) | Stabilizes the complex and contributes to high affinity. nih.govnih.gov |

| Hydrophobic Interactions | Phenyl group and other nonpolar moieties | Hydrophobic pockets formed by nonpolar amino acid residues | Enhances binding specificity and affinity. nih.govnih.gov |

Domain-Specific Binding Affinities (N-domain vs. C-domain ACE)

Somatic ACE is composed of two homologous catalytic domains, the N-domain and the C-domain, which arise from a gene duplication event. thoracickey.com While both domains are catalytically active, they exhibit different substrate specificities and sensitivities to inhibitors. thoracickey.comnih.gov

Studies have shown that ent-Ramiprilat, like other ACE inhibitors, displays different binding affinities for the N- and C-domains of ACE. nih.gov Generally, the C-domain is considered the high-affinity binding site, while the N-domain has a lower affinity for many inhibitors. nih.govresearchgate.net The dissociation of the inhibitor from the C-domain is significantly slower than from the N-domain, contributing to the long-lasting effect of the drug. nih.gov For instance, 24 hours after a dose of ramipril (B1678797), it is estimated that 80% of the C-sites are inhibited, compared to only 33% of the N-sites. nih.govresearchgate.net

The structural differences between the active sites of the N- and C-domains account for these varying affinities. nih.gov These differences can be subtle, involving changes in amino acid residues within the binding pockets. researchgate.net The development of domain-selective inhibitors is an area of active research, with the goal of creating drugs with more specific actions and potentially fewer side effects. thoracickey.comrcsb.org

Table 2: Domain-Specific Inhibition by ent-Ramiprilat (24 hours post-dose)

| ACE Domain | Binding Affinity | Inhibition Level |

|---|---|---|

| C-domain | High | ~80% nih.govresearchgate.net |

| N-domain | Lower | ~33% nih.govresearchgate.net |

Conformational Dynamics of ACE-Inhibitor Complexes

The binding of an inhibitor like ent-Ramiprilat to ACE is not a static event but involves conformational changes in both the enzyme and the inhibitor. Recent studies using techniques like cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations have revealed that ACE is a dynamic molecule that can exist in different conformational states, including open, intermediate, and closed forms. biorxiv.orgelifesciences.org

The binding of an inhibitor stabilizes a specific conformation of the enzyme, typically a closed state where the active site is less accessible to the substrate. biorxiv.org This induced fit is a common feature of enzyme-inhibitor interactions. The flexibility of both the inhibitor and the enzyme allows for an optimal arrangement of interacting groups, maximizing the binding affinity.

The conformational dynamics of the ACE-inhibitor complex are crucial for understanding the duration of action of the drug. The slow dissociation rate of tight-binding inhibitors like ent-Ramiprilat is related to the energy barrier required to transition from the stable, inhibited complex back to the unbound state. nih.gov This slow-off rate ensures a prolonged inhibition of ACE activity, allowing for once-daily dosing.

Structure Activity Relationship Sar and Rational Molecular Design for Stereoisomeric Ace Inhibitors

Mapping Molecular Features to Binding Potency and Selectivity for ent-Ramiprilate

The potency of an ACE inhibitor is intrinsically linked to how well its molecular features complement the enzyme's active site. The active metabolite of ramipril (B1678797), ramiprilat (B1678798), demonstrates potent binding to ACE due to the optimal spatial arrangement of its functional groups. pfizermedicalinformation.comnih.gov In contrast, ent-ramipril, which is the enantiomer of ramipril, is significantly less active. ncats.io Its active form, ent-ramiprilate, would feature inverted stereochemistry at all five chiral centers compared to ramiprilat.

The fundamental requirements for high-potency ACE inhibition include:

A Zinc-Binding Group: A functional group, typically a carboxylate in dicarboxylate inhibitors like ramiprilat, that coordinates with the essential zinc ion in the ACE active site. scholarsresearchlibrary.comnih.gov

A Terminal Carboxyl Group: This group mimics the C-terminal carboxylate of natural ACE substrates, forming a crucial ionic bond with a positively charged residue in the active site. scholarsresearchlibrary.comnih.gov

Hydrophobic Groups: Large, hydrophobic heterocyclic rings and side chains that fit into the hydrophobic pockets of the active site (known as S1, S2, etc.), significantly increasing binding affinity. scholarsresearchlibrary.comwikipedia.org

Studies on various ACE inhibitors have consistently shown that an S-stereochemistry at the carbon atoms corresponding to L-amino acids in natural substrates is optimal for activity. scholarsresearchlibrary.comwikipedia.org For instance, in phosphonopeptide ACE inhibitors, inverting the stereochemistry of a single center from the natural configuration resulted in an approximately tenfold decrease in inhibitory activity. nih.gov For dicarboxylate inhibitors, isomers with an R configuration at the carbon corresponding to the alanine (B10760859) moiety (C-2) lack significant activity. pillbuys.com Since this compound possesses the opposite stereochemical configurations to the active ramipril, its functional groups cannot achieve the correct geometry for effective binding within the ACE active site, leading to a dramatic loss of potency.

Table 1: Relative Inhibitory Potency of Stereoisomers This table illustrates the general principle of stereoselectivity in ACE inhibitors. Specific IC50 values for ent-ramiprilat are not widely published due to its lack of significant activity, but the relative difference is well-established.

| Compound/Isomer Type | Stereochemistry at Key Positions | Relative ACE Inhibitory Potency | Rationale |

| Ramiprilat | S, S, S, S, S | High | Optimal fit in the ACE active site, mimicking natural L-amino acid substrates. scholarsresearchlibrary.comwikipedia.org |

| ent-Ramiprilat | R, R, R, R, R | Very Low | Incorrect stereochemistry leads to steric hindrance and improper alignment of key binding groups. pillbuys.comncats.io |

Influence of Stereochemical Configuration on Molecular Interactions with ACE

The ACE active site is a chiral environment, meaning it can distinguish between stereoisomers of a ligand. The enzyme evolved to bind and cleave peptides composed of L-amino acids, which have an S-configuration at their α-carbon. scholarsresearchlibrary.com Consequently, potent inhibitors like ramiprilat are designed to mimic this natural stereochemistry to achieve a high-affinity interaction. wikipedia.org

Ramipril has five stereocenters, and the therapeutically active form possesses the (2S, 3aS, 6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid configuration after hydrolysis to ramiprilat. google.com This specific arrangement allows the molecule to adopt a conformation where:

The zinc-coordinating carboxylate can effectively bind to the Zn(II) ion.

The terminal carboxylate of the pyrrole (B145914) ring forms a strong salt bridge with a key lysine (B10760008) residue. stereoelectronics.org

The phenylethyl side chain fits snugly into the hydrophobic S1' pocket.

The methyl group of the alanyl moiety is correctly oriented in the S1 pocket.

Design Principles for Novel ACE Inhibitory Scaffolds Based on this compound Analogs

While novel scaffolds are not typically designed based on an inactive compound like this compound, the stark difference in activity between it and ramipril provides crucial lessons for rational drug design. The core design principles for potent ACE inhibitors are validated by the inactivity of the "wrong" stereoisomer.

Key design principles for ACE inhibitors include:

Stereochemical Integrity: Maintaining the correct absolute stereochemistry (typically S-configuration) at centers that interact with the enzyme's specificity pockets is paramount. scholarsresearchlibrary.comwikipedia.org The synthesis of ramipril requires careful control to produce the desired optically pure cis-endo stereoisomer of its bicyclic intermediate. google.com

Mimicking Substrate Transition States: The inhibitor's structure should mimic the tetrahedral transition state of peptide bond hydrolysis, which allows for tighter binding than the substrate itself. wikipedia.org

Optimizing Hydrophobic Interactions: The potency of early inhibitors was significantly enhanced by incorporating large hydrophobic rings (like the bicyclic system in ramipril) to interact with hydrophobic regions of the active site. scholarsresearchlibrary.comnih.gov

Domain Selectivity: A more modern design principle involves creating inhibitors that can selectively target either the C-domain or N-domain of ACE. nih.gov The two domains have slightly different substrate specificities and residue compositions in their binding grooves. researchgate.net Selectivity can be tuned by modifying the inhibitor's side chains that interact with these non-conserved residues, potentially leading to drugs with improved side-effect profiles. nih.govresearchgate.net

Designing analogs based on the ramipril scaffold would involve modifying the P1' and P2' groups (the phenylethyl side chain and the bicyclic proline mimic, respectively) to enhance properties like domain selectivity or tissue penetration, while strictly preserving the essential stereochemistry for binding. nih.gov

Ligand Efficiency and Drug-Like Properties in the Context of this compound Structural Modifications

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy of a ligand per heavy (non-hydrogen) atom. It helps in identifying compounds that achieve high affinity without being excessively large, which can negatively impact drug-like properties. While ramiprilat is a potent inhibitor with high affinity, ent-ramiprilat is essentially inactive. nih.govncats.io Since both molecules have the same size and number of heavy atoms, ramiprilat would be considered to have a high ligand efficiency, whereas ent-ramiprilat would have a very poor LE. This underscores that stereochemical correctness is fundamental to achieving efficient binding.

The drug-like properties of ramipril are largely defined by its physicochemical characteristics, which are optimized for its role as a prodrug. Ramipril itself is more lipophilic than its active metabolite, ramiprilat. nih.gov This higher lipophilicity, as indicated by its octanol/water partition coefficient, enhances its absorption across the gastrointestinal tract after oral administration. nih.gov Once absorbed, it is hydrolyzed in the liver to the more polar but highly active ramiprilat. nih.govnih.gov

Computational studies have provided insight into the properties of ACE inhibitors. At physiological pH, the dicarboxylate groups of ramiprilat are fully ionized, making it a strong acid. researchgate.net The parent drug, ramipril, has a much lower calculated polar surface area (PSA) than its active metabolite, consistent with its better membrane permeability as a prodrug.

Table 2: Calculated Physicochemical Properties of Ramipril and its Active Metabolite

| Compound | pKa (Acidic) | pKa (Basic) | Lipophilicity (ALOGPs) | Polar Surface Area (PSA) / Ų |

| Ramipril | 3.74 | 5.15 | 1.84 | 77.5 |

| Ramiprilat | 2.03; 4.03 | 7.29 | -1.18 | 99.8 |

Data sourced from computational analysis by Tzakos et al. researchgate.net

These properties are identical for ramipril and this compound, and for ramiprilat and ent-ramiprilat, as they are stereoisomers. However, the profound difference in biological activity demonstrates that while appropriate physicochemical properties are necessary for a molecule to reach its target, they are not sufficient for therapeutic effect. The precise three-dimensional arrangement of atoms is the ultimate determinant of binding and, therefore, efficacy.

Computational and Theoretical Studies of Ent Ramipril and Its Molecular Interactions

Molecular Docking Simulations for Predicting Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed in drug design to predict the binding mode and estimate the binding affinity of a ligand, such as ent-Ramiprilat, within the active site of its target protein, ACE. researchgate.netnih.gov

Docking studies reveal that ACE inhibitors, including ent-Ramiprilat, establish a consistent network of interactions within the two catalytic domains of ACE, known as the N-domain and C-domain. researchgate.net The active site of ACE contains a critical zinc ion (Zn²⁺), which is essential for its catalytic activity. unbosque.edu.co Docking simulations consistently show the carboxylate group of dicarboxylate inhibitors like ent-Ramiprilat coordinating with this zinc ion.

Key interactions identified through docking simulations that contribute to the binding affinity include:

Zinc Coordination: The carboxyl group of the inhibitor forms a strong ionic interaction with the Zn²⁺ ion in the active site.

Hydrogen Bonds: The inhibitor forms multiple hydrogen bonds with key amino acid residues in the ACE active site. For related inhibitors like lisinopril (B193118), residues such as His353, Glu384, and Lys511 have been identified as crucial for hydrogen bonding. researchgate.netresearchgate.net

Hydrophobic Interactions: The non-polar parts of the inhibitor, such as the phenyl ring and the cyclopentane (B165970) ring of ent-Ramiprilat, engage in hydrophobic interactions with non-polar pockets within the enzyme's active site, further stabilizing the complex. researchgate.net

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), is calculated by scoring functions that estimate the free energy of binding. While these scores provide a valuable relative ranking of potential inhibitors, their absolute accuracy can be limited. researchgate.net Nevertheless, docking studies for ent-Ramiprilat and other ACE inhibitors consistently predict high binding affinities, which correlates with their potent inhibitory activity observed experimentally. unbosque.edu.conih.govcapes.gov.br The slow dissociation of the stable ramiprilat-ACE complex is a key factor in its long duration of action. nih.gov

| Inhibitor | Target Domain | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| PEP (Peptide) | ACE | -81.2 ± 3.8 | His353, Glu384, Lys511, His513 | researchgate.net |

| LPR (Peptide) | ACE | -73.5 ± 0.5 | His353, Glu384, Lys511, His513 | researchgate.net |

| Enalapril (B1671234) | ACE | -8.8 | Zn(II), Tyr523, Gln281, His353, His513, Lys511 | unbosque.edu.co |

| Captopril (B1668294) | ACE | -6.4 | Zn(II), Tyr523, Gln281, His353, His513, Lys511 | unbosque.edu.co |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govbiorxiv.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the complex and the nature of the intermolecular interactions. researchgate.net For the ACE-ent-Ramiprilat system, MD simulations are crucial for understanding the dynamic stability of the binding and the precise nature of the forces holding the inhibitor in the active site. researchgate.net

MD simulations are used to assess the structural stability of the ACE-ent-Ramiprilat complex. Key metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are calculated from the simulation trajectory.

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms is monitored over time. A stable, low-fluctuation RMSD value indicates that the protein-ligand complex has reached equilibrium and remains in a stable conformation. researchgate.netplos.org Studies on various ACE-inhibitor complexes show that they generally reach equilibrium within nanoseconds of simulation time, confirming the formation of a stable complex. plos.org

These analyses confirm that the binding of inhibitors like ent-Ramiprilat leads to a structurally stable complex, which is a prerequisite for sustained enzyme inhibition. researchgate.netplos.org

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| RMSD | Complexes typically reach a stable plateau after an initial fluctuation period (e.g., after 10-60 ns). | Indicates the formation of a structurally stable enzyme-inhibitor complex. | plos.org |

| Radius of Gyration (Rg) | Generally remains stable, indicating the protein maintains its overall compact structure. Some inhibitors can induce a more compact state. | Confirms the structural integrity of the enzyme upon binding and can reveal inhibitor-induced conformational changes. | plos.org |

| Conformational Changes | Potent inhibitors can induce a contraction of the active site, involving shifts in key alpha-helices (e.g., α10, α13, α14, α15). | Stabilizes a "closed" and inhibited state of the enzyme, enhancing inhibitory potency. | mdpi.com |

MD simulations allow for a detailed analysis of the non-covalent interactions that anchor the inhibitor within the ACE active site. The two most significant types of interactions are hydrogen bonds and electrostatic interactions. nih.govsciopen.com

Intermolecular Hydrogen Bonds: The number and duration of hydrogen bonds between the inhibitor and ACE residues are tracked throughout the simulation. Stable, persistent hydrogen bonds are critical for high-affinity binding. researchgate.net MD studies on related ACE inhibitors like lisinopril have identified a network of stable hydrogen bonds with residues including Ala354, Glu376, Asp377, Glu384, His513, and Tyr523. researchgate.net These interactions collectively lock the inhibitor in a favorable binding pose.

Electrostatic Interactions: These are the strong attractive or repulsive forces between charged or polar groups. arxiv.org The interaction between the negatively charged carboxylate groups of ent-Ramiprilat and the positively charged Zn²⁺ ion is a dominant electrostatic interaction. Additionally, interactions with charged amino acid residues (e.g., Asp, Glu, Lys, Arg) contribute significantly to the binding energy. mdpi.com Binding free energy calculations often show that the electrostatic component (ΔG_ele) is a major driving force for the binding of inhibitors to ACE. mdpi.com

The combination of a stable hydrogen bond network and favorable electrostatic interactions, as revealed by MD simulations, explains the very stable complex formed between ent-Ramiprilat and ACE, which underlies its potent and long-lasting inhibitory effect. nih.govcapes.gov.br

Conformational Changes and Stability of ACE-ent-Ramiprilat Complexes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govuniroma1.it For ACE inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as IC₅₀ or pIC₅₀) based on calculated molecular descriptors. unbosque.edu.conih.gov These models are valuable for understanding which chemical features are essential for activity and for designing new, more potent inhibitors. nih.govresearchgate.net

Both 2D and 3D-QSAR models have been developed for ACE inhibitors.

2D-QSAR: These models use descriptors calculated from the 2D structure of the molecules, such as topological indices and physicochemical properties. researchgate.net Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are used to build mathematical equations that predict activity. nih.govunbosque.edu.coresearchgate.net These models have shown good predictive power for series of ACE inhibitors. nih.govresearchgate.net

3D-QSAR: These models require the 3D alignment of the molecules in a series and provide a more detailed structural insight. koreascience.krnih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.com

CoMFA calculates the steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity. koreascience.kr

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model. koreascience.krtandfonline.com

The statistical robustness of these models is evaluated using parameters like the squared correlation coefficient (r²) for the training set and the cross-validated correlation coefficient (q²). nih.govresearchgate.net High values for these parameters indicate a statistically significant and predictive model. The resulting 3D contour maps from CoMFA and CoMSIA highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov

| Model Type | Cross-validated Coefficient (q²) | Conventional Coefficient (r²) | Key Fields/Descriptors | Reference |

|---|---|---|---|---|

| CoMFA | 0.530 | 0.998 | Steric, Electrostatic | koreascience.kr |

| CoMSIA | 0.518 | 0.990 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | koreascience.kr |

| CoMFA | 0.618 | 0.972 | Steric, Electrostatic | researchgate.net |

| CoMFA (Dipeptides) | 0.504 | 0.590 | Steric, Electrostatic | nih.gov |

| CoMSIA (Dipeptides) | 0.525 | 0.567 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |

A primary outcome of QSAR studies is the identification of the key physicochemical properties or "descriptors" that govern the inhibitory activity of the compounds. For ACE inhibitors like ent-Ramipril, several descriptors have been identified as being influential:

Steric Properties: The size and shape of the molecule are critical. 3D-QSAR studies often show that bulky, hydrophobic groups in certain positions (like the P1 and P2' pockets of the ACE active site) enhance activity, while steric bulk is disfavored in other regions. researchgate.netkoreascience.kr

Electrostatic Properties: The distribution of charge is paramount. The models consistently highlight the importance of negatively charged groups (like the carboxylates that bind zinc) and regions where electropositive or electronegative potential is favorable for interaction with the enzyme. koreascience.krtandfonline.com

Hydrophobicity: The lipophilicity of the inhibitor influences both its binding to hydrophobic pockets in the enzyme and its pharmacokinetic properties. nih.gov ent-Ramiprilat is noted for being significantly more lipophilic than enalaprilat (B1671235), which contributes to its tissue penetration and potency. nih.govcapes.gov.br

Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor or acceptor is crucial. CoMSIA models pinpoint specific areas where H-bond donors and acceptors on the inhibitor molecule will lead to stronger binding. tandfonline.com

Topological Indices: 2D-QSAR models have revealed that various topological descriptors, which numerically describe the branching and connectivity of the molecule, are correlated with ACE inhibitory activity. researchgate.net

These QSAR findings provide a detailed roadmap for the rational design of novel ACE inhibitors, guiding chemists to make structural modifications that optimize the key physicochemical properties required for potent and selective enzyme inhibition.

Development of 2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. While specific studies focusing exclusively on this compound are not prevalent in the literature, the methodologies applied to Ramipril (B1678797) and other ACE inhibitors are directly transferable and provide a framework for understanding its enantiomer. nih.govtandfonline.com

These calculations can optimize the three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, MEP maps would identify the likely sites for electrophilic and nucleophilic attack, offering predictions on how it might interact with biological targets or other molecules. For instance, the electron-rich areas, such as those around the carbonyl oxygen atoms, would be expected to act as hydrogen bond acceptors. nih.gov

Quantum chemical calculations have also been applied to understand the properties of Ramipril derivatives, such as N-nitroso ramipril, providing a molecular basis for their observed biological activity (or lack thereof). nih.gov Such an approach for this compound would be invaluable for predicting its reactivity and potential interactions.

Table 1: Methodologies in Quantum Chemical Analysis of ACE Inhibitors

| Computational Method | Basis Set | Application | Insights Gained | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311G++(d,p) | Geometry optimization, HOMO/LUMO analysis | Electronic structure, reactivity prediction | tandfonline.com |

| Density Functional Theory (DFT) | M06-2X/6-311++G(d,p) | Molecular modeling, Frontier Molecular Orbitals | Electronic structure, biochemical process insights | nih.gov |

In Silico Prediction of Biotransformation Pathways (beyond in vivo human metabolism)

Beyond the well-documented in vivo metabolism of Ramipril to its active form, ramiprilat (B1678798), in silico models can predict other potential biotransformation and degradation pathways. nih.gov These predictions are particularly useful for assessing environmental fate, microbial degradation, or the formation of impurities under various conditions.

A significant focus of in silico studies on Ramipril has been the prediction of its degradation products and their potential toxicity. mdpi.comresearchgate.net One of the primary degradation pathways involves an intramolecular cyclization to form a diketopiperazine derivative, often referred to as Ramipril-DKP. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to predict the likelihood of such degradation and the biological activity of the resulting products. mdpi.comresearchgate.net

Using publicly available software like VEGA-GUI, researchers have screened Ramipril and its DKP derivative for potential carcinogenicity, mutagenicity, and genotoxicity. mdpi.comresearchgate.net While Ramipril itself is generally predicted to be non-mutagenic and non-carcinogenic, its DKP derivative has been flagged in some models as potentially carcinogenic, although often with low reliability in the prediction. researchgate.netresearchgate.net These predictions are crucial for setting priorities for further experimental testing. researchgate.net

Another application of in silico prediction is in assessing the potential for the formation of N-nitroso derivatives. viamedica.plnih.gov Given that Ramipril contains a secondary amine, it is susceptible to nitrosation. In silico tools can model the various potential N-nitroso-ramipril structures and predict their mutagenic potential. nih.gov Studies have shown that while the formation of these derivatives is possible, the predicted mutagenicity varies depending on the specific structure, with less fragmented and more lipophilic derivatives predicted to be non-mutagenic. nih.gov

These in silico approaches, while applied to Ramipril, establish a clear methodology for assessing the potential biotransformation of this compound. The stereochemistry of this compound could influence the kinetics and thermodynamics of degradation reactions, like DKP formation, potentially leading to different impurity profiles compared to Ramipril. In silico models offer a rapid, cost-effective first step in exploring these possibilities.

Table 2: In Silico Tools and Predictions for Ramipril Degradation

| In Silico Tool/Method | Analyzed Compound(s) | Predicted Transformation/Endpoint | Finding | Reference |

|---|---|---|---|---|

| QSAR (VEGA-GUI) | Ramipril, Ramipril-DKP | Carcinogenicity, Genotoxicity | Ramipril-DKP predicted as potentially carcinogenic and genotoxic. | researchgate.netresearchgate.net |

| QSAR (VEGA-GUI) | N-nitroso-ramipril derivatives | Mutagenicity | Predictions were heterogeneous; some derivatives predicted as non-mutagenic. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.